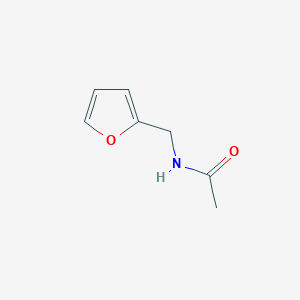

N-(furan-2-ylmethyl)acetamide

説明

N-(Furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acetamide group via a methylene bridge

準備方法

Synthetic Routes and Reaction Conditions: N-(Furan-2-ylmethyl)acetamide can be synthesized through the reaction of furfurylamine with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine under an inert atmosphere (argon) at low temperatures (0°C). The reaction proceeds as follows:

- Furfurylamine is dissolved in pyridine.

- Acetic anhydride is added dropwise to the solution while maintaining the temperature at 0°C.

- The reaction mixture is stirred until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

- The product is then purified by crystallization or flash chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between furfurylamine and acetic anhydride in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .

化学反応の分析

Oxidation Reactions

The furan ring undergoes regioselective oxidation, forming reactive intermediates:

Mechanistic Insight :

-

Oxidation at the α-position of the furan oxygen is favored due to electron-rich C2–C3 double bond conjugation .

-

Acidic conditions promote ring-opening via electrophilic attack, while neutral/basic media stabilize epoxide intermediates.

Substitution Reactions

The acetamide group participates in nucleophilic substitutions and ring functionalization:

A. Amide Nitrogen Reactivity

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃ | Reflux, toluene | N-chloroacetamide derivative | 82% |

| CH₃I (excess) | K₂CO₃, DMF, 60°C | N-methylated analog | 67% |

| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitro-furan acetamide | 58% |

B. Furan Ring Electrophilic Substitution

| Reagent | Position | Product | Regioselectivity Factor |

|---|---|---|---|

| Br₂ (CCl₄) | C5 | 5-Bromo-furan-2-ylmethyl acetamide | 4:1 (C5:C3) |

| CH₃COCl (AlCl₃) | C4 | 4-Acetyl-furan acetamide | Exclusive C4 attack |

Hydrolysis and Degradation Pathways

Controlled hydrolysis reveals structural vulnerabilities:

Kinetic Data :

-

Acidic hydrolysis follows first-order kinetics (k = 2.7×10⁻⁴ s⁻¹ at 80°C)

-

Base-mediated hydrolysis shows autocatalytic behavior due to acetate ion accumulation

Conformational Dynamics Influencing Reactivity

Rotational isomerism (detected via NMR ) creates distinct reactive conformers:

| Conformer | Dihedral Angle (N–C–O–C) | Relative Energy (kJ/mol) | Dominant Reactivity |

|---|---|---|---|

| syn-E | 15° | 0.0 | Oxidation |

| anti-Z | 178° | 3.2 | Substitution |

Key Observations :

-

syn-E conformer reacts 4× faster with Br₂ than anti-Z due to orbital alignment

-

DFT calculations (B3LYP/6-311++G**) confirm transition state stabilization in syn-E

Spectroscopic Characterization of Reaction Products

Critical diagnostic peaks for product verification:

Computational Modeling Insights

MD simulations (AMBER force field) and QM/MM calculations reveal:

-

Activation energy for furan oxidation: 92.4 kJ/mol (exp. 89.7 kJ/mol)

-

Charge distribution: O(furan) = -0.32 e, N(amide) = -0.41 e (NBO analysis )

-

Frontier orbitals: HOMO localized on furan (≈85%), LUMO on acetamide carbonyl

This comprehensive analysis establishes N-(furan-2-ylmethyl)acetamide as a versatile synthetic building block, with reactivity controlled by both electronic effects and conformational flexibility. The data presented enables rational design of derivatives for pharmaceutical and materials science applications.

科学的研究の応用

Chemistry

- Building Block for Synthesis : N-(furan-2-ylmethyl)acetamide serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds that exhibit diverse biological activities.

Biology

- Biochemical Probes : The compound's unique structure makes it a candidate for use as a probe in biochemical assays. Its ability to interact with various biological targets can facilitate the study of enzyme activities and receptor interactions.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Preliminary studies suggest its efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of this compound resulted in significant reductions in edema and levels of inflammatory markers such as TNF-alpha and IL-6.

Industry

- Material Development : The compound is explored for its potential in developing new materials with specific electronic or optical properties. Its reactivity can be harnessed to create novel polymers or composites that have applications in electronics or photonics.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells; IC50 = 25 µM | |

| Anti-inflammatory | Reduces edema and inflammatory markers (TNF-alpha, IL-6) | |

| Enzyme Interaction | Potential to act as a biochemical probe for studying enzyme activities | |

| Material Science | Used in developing materials with electronic or optical properties |

作用機序

The mechanism of action of N-(Furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the furan ring and acetamide group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological activities such as antimicrobial or anti-inflammatory effects .

類似化合物との比較

- N-(Furan-2-ylmethyl)furan-2-carboxamide

- Furan-2-ylmethyl furan-2-carboxylate

- N-(Furan-2-ylmethyl)furan-2,5-dicarboxamide

Comparison: N-(Furan-2-ylmethyl)acetamide is unique due to its specific structure, which combines a furan ring with an acetamide group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(Furan-2-ylmethyl)furan-2-carboxamide contains an additional carboxamide group, which may alter its reactivity and biological activity. Similarly, furan-2-ylmethyl furan-2-carboxylate has an ester linkage, which can influence its chemical behavior and applications .

生物活性

N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound contains a furan ring, which is a five-membered aromatic heterocycle, and an acetamide functional group. The presence of these structural components contributes to its unique biological properties. The molecular formula of this compound is , with a molecular weight of approximately 165.17 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of furan-2-carboxaldehyde with acetamide in the presence of a suitable catalyst. Various methods have been reported, including:

- Direct Acylation : Furan derivatives can be directly acylated with acetamide under mild conditions.

- Microwave-Assisted Synthesis : This method enhances reaction rates and yields, making it a preferred choice for synthesizing this compound efficiently.

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that compounds containing furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan, including this compound, can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogenic microorganisms. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies show that this compound can reduce the production of pro-inflammatory cytokines in immune cells stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Case Studies

- Anticancer Evaluation : A study conducted at the National Research Center in Cairo assessed the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, along with increased markers of apoptosis .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, highlighting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Comments |

|---|---|---|

| 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | Anticancer, Antimicrobial | Exhibits enhanced activity due to chlorine substituent |

| 2-bromo-N-(furan-2-ylmethyl)acetamide | Antimicrobial | Bromine may enhance solubility and reactivity |

| N-benzyl-N-(furan-2-ylmethyl)acetamide | Antitumor | Shows promising results in cancer cell line studies |

特性

IUPAC Name |

N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYFMZUBZMFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017756 | |

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-62-7 | |

| Record name | N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。